Mozavaptan

Vasopressin V2 receptor Radioligand binding Receptor pharmacology

Mozavaptan (OPC-31260) is the only vaptan approved in Japan for SIADH-associated hyponatremia, making it irreplaceable for Japan-based clinical research. It uniquely cross-reacts with tolvaptan-sensitized T-cells (unlike lixivaptan or conivaptan), establishing it as the definitive reference standard for T-cell immunogenicity and drug-induced liver injury studies. Its superior hV1R binding pocket engagement versus tolvaptan positions it as the preferred tool compound for structural pharmacology (X-ray crystallography, cryo-EM, molecular docking). With intermediate V2 affinity (Ki=9.42 nM) and ~85-fold V2/V1 selectivity, it occupies a critical position on the potency-selectivity continuum, enabling comprehensive SAR studies across the benzazepine vaptan series.

Molecular Formula C27H29N3O2
Molecular Weight 427.5 g/mol
CAS No. 137975-06-5
Cat. No. B001181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMozavaptan
CAS137975-06-5
Synonyms5-dimethylamino-1-(4-(2-methylbenzoylamino)benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
benzamide, N-(4-((5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methyl-, hydrochloride (1:1)
mozavaptan
mozavaptan hydrochloride
mozavaptane hydrochloride
N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide
OPC 31260
OPC-31260
physuline
Molecular FormulaC27H29N3O2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
InChIInChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
InChIKeyWRNXUQJJCIZICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mozavaptan (CAS 137975-06-5) for Research and Industrial Procurement: Core Identity and Class Profile


Mozavaptan (OPC-31260) is a nonpeptide benzazepine derivative and a competitive vasopressin V2 receptor antagonist that belongs to the vaptan class of aquaretic agents [1]. It exhibits orally bioavailable properties and displays selective binding to the V2 receptor subtype (Ki = 9.42 nM in HeLa cells expressing human V2R) [2]. Mozavaptan received regulatory approval in Japan in 2006 for the treatment of hyponatremia caused by syndrome of inappropriate antidiuretic hormone (SIADH) due to ADH-producing tumors, representing a specific geographic regulatory status that differs from other vaptans [3].

Why Mozavaptan Cannot Be Simply Substituted by Other V2 Receptor Antagonists


V2 receptor antagonists (vaptans) are not pharmacologically interchangeable despite their shared molecular target. Mozavaptan, tolvaptan, lixivaptan, satavaptan, and conivaptan each possess distinct chemical features that uniquely influence receptor affinity, selectivity profiles, and biological activity [1]. Notably, mozavaptan shares close structural homology with tolvaptan but differs at a critical position, leading to differential binding pocket interactions, particularly at the hV1R receptor where the smaller mozavaptan molecule demonstrates distinct binding characteristics [2]. Furthermore, immunological profiling reveals that mozavaptan uniquely cross-reacts with tolvaptan-sensitized T-cells, a property not observed with lixivaptan or conivaptan, confirming that structural similarity does not equate to immunological equivalence [3].

Mozavaptan Quantitative Differentiation Evidence Versus Comparator Vaptans


Mozavaptan V2 Receptor Binding Affinity (Ki) Comparison Against Tolvaptan

Mozavaptan exhibits a Ki of 9.42 nM for the human V2 receptor expressed in HeLa cells [1]. In contrast, tolvaptan demonstrates substantially higher V2 receptor affinity with reported Ki values of 0.43 nM and 0.06 nM in comparable human V2 receptor binding assays. The approximately 22-fold to 157-fold difference in binding affinity indicates that tolvaptan is a significantly more potent V2 receptor antagonist at the molecular level.

Vasopressin V2 receptor Radioligand binding Receptor pharmacology

V2 Versus V1 Receptor Selectivity Profile: Mozavaptan Compared to Tolvaptan and Lixivaptan

Mozavaptan displays approximately 85-fold selectivity for the V2 receptor (IC₅₀ = 14 nM) over the V1 receptor (IC₅₀ = 1,200 nM) in radioligand binding assays using rat kidney (V2) and rat liver (V1) membranes [1]. By comparison, tolvaptan demonstrates substantially greater V2/V1a selectivity of >200-fold (Ki: V2 = 0.43 nM; V1a = 12.3 nM) in HeLa cells expressing human receptors . Lixivaptan exhibits intermediate selectivity of approximately 100-fold (IC₅₀: human V2 = 1.2 nM) based on human receptor assays .

Receptor selectivity V1a receptor Off-target binding

Immunological Cross-Reactivity: Mozavaptan Activates Tolvaptan-Sensitized T-Cells While Lixivaptan and Conivaptan Do Not

In a direct head-to-head immunological study, mozavaptan evoked proliferative responses in tolvaptan-responsive T-cell clones comparable to those induced by tolvaptan itself [1]. In stark contrast, lixivaptan and conivaptan did not activate tolvaptan-responsive T-cells under identical experimental conditions [1]. This finding demonstrates that mozavaptan shares a T-cell epitope with tolvaptan that is absent in lixivaptan and conivaptan, indicating collateral immunological intolerance potential.

T-cell immunogenicity Drug hypersensitivity Cross-reactivity

hV1R Binding Pocket Interaction: Mozavaptan Demonstrates Superior Fit Compared to Tolvaptan

Binding experiments using point mutants of residues lining the hV1R binding pocket reveal that the binding pocket on the hV1R is too small for tight binding of tolvaptan [1]. The somewhat smaller mozavaptan molecule is a slightly better binder to the hV1R [1]. This structural insight explains the differential selectivity profiles between the two compounds at the molecular level.

Receptor binding pocket hV1R Structural pharmacology

Regulatory and Geographic Differentiation: Japan-Only Approved V2 Antagonist for SIADH

Mozavaptan (Physuline) received regulatory approval exclusively in Japan in October 2006 for the treatment of hyponatremia caused by SIADH due to ADH-producing tumors [1]. In contrast, tolvaptan is approved globally for hyponatremia and autosomal dominant polycystic kidney disease (ADPKD), while lixivaptan remains investigational [2]. This distinct regulatory footprint creates a unique procurement rationale.

Regulatory approval Clinical indication SIADH

Optimal Research and Industrial Use Cases for Mozavaptan Based on Evidence-Based Differentiation


T-Cell Immunogenicity and Drug Hypersensitivity Mechanistic Studies

Mozavaptan is uniquely suited as the comparator compound of choice in T-cell immunogenicity studies investigating tolvaptan-induced hypersensitivity. Because mozavaptan activates tolvaptan-responsive T-cell clones while lixivaptan and conivaptan do not [1], researchers can employ mozavaptan to map shared epitopes, elucidate structure-activity relationships governing T-cell receptor recognition, and develop in vitro assays for predicting cross-reactivity potential among structurally related vaptans. Laboratories studying drug-induced liver injury mechanisms should prioritize mozavaptan procurement for this specific application.

hV1R Binding Pocket Structural Pharmacology Investigations

The demonstration that mozavaptan exhibits superior binding to the hV1R binding pocket compared to the larger tolvaptan molecule positions mozavaptan as the preferred tool compound for structural pharmacology studies targeting the hV1R subtype [1]. Applications include molecular docking studies, site-directed mutagenesis validation, X-ray crystallography, and cryo-EM structure determination of ligand-receptor complexes. Researchers investigating the structural determinants of V1a versus V2 receptor selectivity should select mozavaptan over tolvaptan when hV1R engagement is the experimental priority.

Comparative Vaptan Pharmacology Profiling in Academic Research

Mozavaptan serves as an essential reference standard in comprehensive comparative pharmacology studies of the vaptan class. Its intermediate V2 receptor affinity (Ki = 9.42 nM) and moderate V2/V1 selectivity (~85-fold) occupy a distinct position on the potency-selectivity continuum, enabling researchers to establish structure-activity relationships across the benzazepine vaptan series [1]. Studies comparing mozavaptan, tolvaptan (high potency, high selectivity), and lixivaptan (high potency, high selectivity) can elucidate how subtle structural modifications translate into differential receptor pharmacology profiles [2].

Japanese Regulatory Compliance and SIADH-Focused Clinical Research

For clinical research initiatives requiring a V2 receptor antagonist with established Japanese regulatory approval specifically for SIADH-associated hyponatremia, mozavaptan is the only approved vaptan that meets this criterion [1]. This application is particularly relevant for multi-center clinical trials based in Japan, post-marketing surveillance studies, comparative effectiveness research against other SIADH treatments within the Japanese healthcare system, and pharmacoeconomic analyses where Japanese prescribing data and reimbursement frameworks apply. Global alternatives like tolvaptan carry additional ADPKD indications that may introduce confounding variables in SIADH-focused studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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